molecular formula C10H13ClFNO B8683169 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride

2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride

Cat. No. B8683169
M. Wt: 217.67 g/mol
InChI Key: ZVWSYGFOTBEXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H

InChI Key

ZVWSYGFOTBEXNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide can be prepared in accordance with the following procedure: Dimethylamine hydrochloride (32.6 g), a 12 N aqueous solution of hydrochloric acid (1 cc) and polyoxymethylene (12.0 g) are added to a solution of 1-(4-fluorophenyl)-ethanone (56.0 g) in ethanol (200 cc). After heating under reflux for 3 hours, more polyoxymethylene (6.0 g) is added and the mixture is heated under reflux for a further 16 hours. The reaction mixture is cooled to 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total) and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride (65.0 g), which melts at 180° C., is thus obtained and this is dissolved in distilled water (60 cc). Diethyl ether (1,100 cc) and a 10 N aqueous solution of sodium hydroxide (30 cc) are added to the solution thus obtained, the mixture is stirred for 2 minutes and the organic phase is decanted. The aqueous phase is re-extracted twice with diethyl ether (300 cc in total). The ether extracts are combined, dried over sodium sulphate and evaporated under reduced pressure (20 mm Hg) at 40° C. Methyl iodide (42.5 g) is added, at between 20° and a maximum of 50° C., to a solution of the residual oil (52.2 g) in anhydrous acetonitrile (250 cc). The reaction is allowed to proceed for 2 hours at 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total), and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide (65.5 g), which melts at 230° C., is thus obtained.
Name
3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
polyoxymethylene
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
polyoxymethylene
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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